Rufloxacin hydrochloride

描述

属性

IUPAC Name |

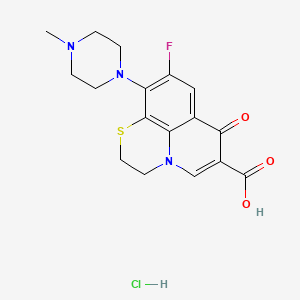

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQOADBMXVRBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101363-10-4 (Parent) | |

| Record name | Rufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045709 | |

| Record name | Rufloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106017-08-7 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Rufloxacin Hydrochloride on DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which rufloxacin hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial effects through the inhibition of bacterial DNA gyrase. This document provides a detailed overview of the enzyme's function, the drug-enzyme interaction, and the downstream consequences for bacterial viability. It also includes comprehensive experimental protocols for key assays and quantitative data for comparative analysis.

Introduction to DNA Gyrase and Fluoroquinolones

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival but absent in higher eukaryotes, making it an ideal target for antimicrobial agents.[1] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and recombination.[1] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the supercoiling reaction.[1]

This compound belongs to the fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA gyrases and topoisomerase IV. These drugs exert their bactericidal effects by trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[2]

Mechanism of Action of this compound

The antibacterial action of this compound, like other fluoroquinolones, is a multi-step process that culminates in the inhibition of DNA replication and transcription.

-

Formation of the Ternary Complex: Rufloxacin does not bind to DNA gyrase or DNA alone with high affinity. Instead, it intercalates into the DNA at the site of cleavage and forms a stable ternary complex with both the enzyme and the cleaved DNA.[2]

-

Stabilization of the Cleavage Complex: The core of the mechanism lies in the stabilization of the "cleavage complex," a transient intermediate in the topoisomerase reaction cycle where the DNA is cleaved and covalently linked to the GyrA subunits. Rufloxacin and other fluoroquinolones bind to this complex and inhibit the subsequent religation of the DNA strands.[2]

-

Inhibition of DNA Supercoiling: By trapping the cleavage complex, rufloxacin effectively inhibits the supercoiling activity of DNA gyrase. This leads to a relaxation of the bacterial chromosome and disrupts the topological state of the DNA required for essential cellular processes.

-

Induction of Double-Strand Breaks: The stabilized cleavage complexes act as physical barriers to the progression of replication forks and transcription machinery. The collision of these complexes with the cellular machinery is thought to convert the transient, enzyme-linked DNA breaks into permanent, lethal double-strand breaks.[2]

The following diagram illustrates the inhibitory action of rufloxacin on the DNA gyrase catalytic cycle.

Caption: Mechanism of this compound Action on DNA Gyrase.

Quantitative Analysis of DNA Gyrase Inhibition

While a study on the inhibitory activity of rufloxacin on Micrococcus luteus DNA gyrase has been published, the specific IC₅₀ value was not available in the public domain at the time of this writing. However, for comparative purposes, the following table summarizes the 50% inhibitory concentrations (IC₅₀) of several other fluoroquinolones against DNA gyrase from different bacterial species. This data provides a valuable context for the potency of this class of antibiotics.

| Fluoroquinolone | Bacterial Species | IC₅₀ (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.45 | [3] |

| Levofloxacin | Enterococcus faecalis | 28.1 | [3] |

| Ciprofloxacin | Enterococcus faecalis | 27.8 | [3] |

| Sparfloxacin | Enterococcus faecalis | 25.7 | [3] |

| Gatifloxacin | Enterococcus faecalis | 5.60 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by a test compound.

Experimental Workflow:

Caption: DNA Gyrase Supercoiling Assay Workflow.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Stop Solution/Loading Dye: 5% SDS, 25% Ficoll, 0.025% bromophenol blue, 50 mM EDTA.

-

1% Agarose gel in Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide staining solution

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL of 5x Assay Buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or solvent control)

-

x µL of water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of a pre-mixed solution of GyrA and GyrB subunits.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The conversion of relaxed plasmid to the faster-migrating supercoiled form is observed. The concentration of rufloxacin that inhibits this conversion by 50% (IC₅₀) can be determined.

DNA Gyrase Cleavage Assay

This assay detects the formation of the stabilized cleavage complex by measuring the linearization of a supercoiled plasmid DNA substrate.

Experimental Workflow:

Caption: DNA Gyrase Cleavage Assay Workflow.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Supercoiled pBR322 plasmid DNA

-

This compound stock solution

-

5x Assay Buffer (as described for the supercoiling assay, ATP may be omitted)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

Loading Dye

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL of 5x Assay Buffer

-

1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or solvent control)

-

x µL of water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of a pre-mixed solution of GyrA and GyrB subunits.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Add 2 µL of 10% SDS and mix gently to denature the gyrase, trapping the covalent complex.

-

Add 1 µL of Proteinase K and incubate at 37°C for an additional 30 minutes to digest the protein.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel.

-

The formation of the cleavage complex is indicated by the appearance of a linear DNA band, which migrates slower than the supercoiled substrate. The amount of linear DNA is proportional to the amount of cleavage complex formed.

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. Its mechanism of action involves the formation of a ternary complex with the enzyme and DNA, which stabilizes the transient DNA cleavage intermediate. This leads to the inhibition of DNA supercoiling and the accumulation of lethal double-strand breaks, ultimately resulting in bacterial cell death. The experimental protocols provided herein are standard methods for evaluating the activity of rufloxacin and other potential DNA gyrase inhibitors, which are essential for the discovery and development of new antibacterial agents.

References

The Chemical Architecture and Synthesis of Rufloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Rufloxacin hydrochloride, a significant fluoroquinolone antibiotic. The following sections detail its molecular characteristics, present established synthetic pathways with explicit experimental protocols, and summarize key quantitative data.

Chemical Structure and Properties of this compound

Rufloxacin is a tricyclic fluoroquinolone antibiotic. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.

Chemical Name: 9-Fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid hydrochloride[1].

Molecular Formula: C₁₇H₁₈FN₃O₃S·HCl[1][2].

Molecular Weight: 399.87 g/mol [1][2].

The core structure features a fused pyrido[1,2,3-de]-1,4-benzothiazine ring system, which is characteristic of this class of antibiotics. The fluorine atom at the C9 position and the N-methylpiperazinyl group at the C10 position are crucial for its antibacterial activity. The carboxylic acid moiety at the C6 position is essential for its interaction with bacterial DNA gyrase and topoisomerase IV[1].

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉ClFN₃O₃S | [3] |

| Molecular Weight | 399.9 g/mol | [3][4] |

| CAS Number | 106017-08-7 | [1][3][4] |

| Appearance | Slightly yellow-green crystalline powder | [1] |

| Melting Point | 322-324°C | [1] |

| Purity | ≥98% | [1][4] |

Synthetic Pathways of this compound

Two primary synthetic routes for this compound have been documented. The most detailed and commonly cited pathway commences with a quinolone disulfide intermediate. An alternative, though less detailed in available literature, begins with 2,3,4-trifluoronitrobenzene.

Synthesis from a Quinolone Disulfide Intermediate

This process involves the reduction of a quinolone disulfide, followed by cyclization, saponification, and final isolation as the hydrochloride salt. A notable advantage of this method is the stability of the quinolone disulfide intermediate, which circumvents the handling of more sensitive precursors[5]. The overall yield for this process, starting from 2,3,4,5-tetrafluorobenzoic acid, is reported to be as high as 76%[5].

The following diagram illustrates the workflow for this synthetic pathway:

Step 1: Reduction of Quinolone Disulfide (II) to Mercaptoethyl Quinolone (III)

-

Method A: Using Triphenylphosphine

-

To a mixture of 55 ml of water, 220 ml of methanol, and 5.5 ml of acetic acid, add 15.4 g of the quinolone disulfide (II, where R is C₂H₅).

-

Treat the resulting solution with 11 g of triphenylphosphine.

-

Stir the reaction mixture at 20-25°C for 2 hours.

-

At the end of the reaction, concentrate the solution under vacuum to dryness. The residue is the crude mercaptoethyl quinolone (III)[2].

-

-

Method B: Using Sodium Hydride

-

To a suspension of 1.5 g of sodium hydride (60% in oil) in 10 ml of N,N-dimethylformamide, add a solution of 15 g of quinolone disulfide (II, R=C₂H₅) in 60 ml of N,N-dimethylformamide dropwise over 5 hours with stirring at 25°C.

-

Continue stirring for an additional 2 hours[2].

-

Step 2: Cyclization to Rufloxacin Ester (IV)

-

To a solution of 10.5 g of the mercaptoethyl quinolone (III) in 65 ml of N,N-dimethylformamide, add 13.2 g of potassium carbonate.

-

Stir the reaction mixture at 30-35°C for 1 hour.

-

Dilute the mixture with 150 ml of water.

-

Filter the resulting precipitate and wash with water to obtain the rufloxacin ethyl ester (IV)[2].

Step 3: Saponification and Isolation of this compound

-

A solution of 10 g of rufloxacin ethyl ester (IV) in 30 ml of acetic acid and 10 ml of 35% hydrochloric acid is refluxed for 2 hours.

-

To the resulting solution, add 135 ml of acetone.

-

Collect the separated product by filtration.

-

The wet residue is suspended in a mixture of ethanol and water and heated at 55-60°C for 15 minutes.

-

Filter the suspension to obtain pure this compound[2]. The yield for this final hydrolysis and purification step is reported to be between 88% and 95%[5].

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Preparation of Quinolone Disulfide | Ethyl 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)benzoylacetate, 2-aminoethanethiol hydrochloride | N,N-dimethylformamide dimethyl acetal, NaOH, Potassium carbonate, Air | Quinolone Disulfide (II) | 88.6% | [2] |

| Cyclization to Rufloxacin Ester | Mercaptoethyl Quinolone (III) | Potassium carbonate, N,N-dimethylformamide, 30-35°C | Rufloxacin Ethyl Ester (IV) | 85% | [2] |

| Hydrolysis to Rufloxacin HCl | Rufloxacin Ethyl Ester (IV) | Acetic acid, 35% HCl, Reflux; Acetone precipitation | This compound | 92% | [2] |

| Overall Yield | 2,3,4,5-tetrafluorobenzoic acid | (Multi-step process) | This compound | 76% | [5] |

Synthesis from 2,3,4-Trifluoronitrobenzene

An alternative synthetic route has been designed that prepares this compound in eight steps starting from 2,3,4-trifluoronitrobenzene. This method is reported to have an overall yield of 32.5%[1]. The key transformations in this pathway include substitution, reduction, bromination, cyclization, condensation-cyclization, chelation, N-methylpiperazination, and final hydrolysis[1].

The logical flow of this multi-step synthesis is depicted below:

Due to the limited detailed experimental data available in the searched literature for this specific pathway, a comprehensive protocol and quantitative data table are not provided here.

Conclusion

The synthesis of this compound is well-documented, with the route starting from a quinolone disulfide being particularly detailed in patent literature, offering high yields and the use of stable intermediates. This guide provides researchers and drug development professionals with the foundational chemical knowledge and detailed synthetic protocols necessary for the laboratory-scale preparation and further investigation of this important fluoroquinolone antibiotic. The provided quantitative data and experimental workflows offer a solid basis for process optimization and scale-up studies.

References

- 1. Studies on Synthesis of a New Tricyclic Fluoroquinolone this compound [jcpu.cpu.edu.cn]

- 2. US5731433A - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. WO1995011907A1 - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Rufloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin hydrochloride is a fluoroquinolone antibiotic characterized by a broad spectrum of activity against various bacterial pathogens, particularly those implicated in urinary and respiratory tract infections. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. It consolidates quantitative data from multiple studies into structured tables for comparative analysis, offers detailed experimental protocols for key analytical methods, and presents visual diagrams of its mechanism of action and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Pharmacodynamic Properties

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][2] Like other fluoroquinolones, its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[2][3] Rufloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[3]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication.[2] By inhibiting topoisomerase IV, Rufloxacin prevents proper chromosome segregation, leading to a disruption of cell division and bacterial cell death.[3]

The dual targeting of these essential enzymes contributes to the potent bactericidal activity of this compound.[2]

References

Rufloxacin hydrochloride discovery and development history

An In-depth Examination of the Discovery, Development, and Scientific Foundation of a Fluoroquinolone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic. This document provides a detailed technical overview of its discovery, development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.

Discovery and Development History

Rufloxacin, with the chemical name 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, emerged from research programs aimed at modifying the quinolone structure to improve antibacterial activity and pharmacokinetic profiles. The development of fluoroquinolones, originating from the discovery of nalidixic acid in 1962, represented a significant advancement in antibacterial therapy. Rufloxacin was synthesized as a tricyclic fluoroquinolone, a structural modification that influences its spectrum of activity and disposition in the body.

While rufloxacin has been marketed under trade names such as Monos, Ruflox, and Uroflox, its global regulatory approval has been limited. It has been approved for use in Italy for the treatment of acute uncomplicated cystitis and respiratory tract infections when other treatment options are not suitable. However, it has not received approval from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), who have issued restrictions on the use of fluoroquinolones due to the risk of serious side effects.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While specific, detailed laboratory-scale protocols are proprietary or not widely published, the general synthetic pathway can be outlined based on patent literature. The process typically begins with the construction of the core quinolone disulfide structure, followed by reduction, cyclization, and saponification to yield the final rufloxacin molecule, which is then converted to its hydrochloride salt.

A general workflow for the synthesis is as follows:

In Vitro Activity of Rufloxacin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth overview of the in vitro activity of rufloxacin against a range of clinically relevant gram-positive bacteria. The data presented herein is compiled from various scientific studies to offer a comprehensive resource for researchers and professionals in the field of drug development and infectious diseases.

The primary mechanism of action of fluoroquinolones, including rufloxacin, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these enzymes, rufloxacin disrupts bacterial DNA synthesis, leading to bacterial cell death.

This guide summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of rufloxacin against key gram-positive bacteria, details the experimental methodologies employed in these studies, and provides a visual representation of a typical experimental workflow for determining in vitro antibiotic activity.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of rufloxacin against various gram-positive bacteria has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of rufloxacin's activity. MIC values, presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), are crucial for assessing the potential clinical utility of an antibiotic.

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | ||||

| Methicillin-susceptible (MSSA) | N/A | N/A | N/A | 2.0 |

| Methicillin-resistant (MRSA) | N/A | N/A | N/A | 8.0 |

| Coagulase-Negative Staphylococci | N/A | N/A | N/A | 4.0 |

| Streptococcus pneumoniae | N/A | N/A | N/A | >16 |

| Streptococcus pyogenes | N/A | N/A | N/A | 16 |

| Enterococcus faecalis | N/A | N/A | N/A | >16 |

| Listeria monocytogenes | Multiple clinical isolates and standard strains | 1-2 | N/A | N/A |

Note: N/A indicates that specific data was not available in the reviewed literature.

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is a critical component of antibiotic research and clinical microbiology. The following are detailed methodologies for key experiments cited in the evaluation of rufloxacin's activity against gram-positive bacteria.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Materials:

-

Rufloxacin hydrochloride powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

b. Protocol:

-

Preparation of Rufloxacin Stock Solution: A stock solution of rufloxacin is prepared by dissolving the powder in a suitable solvent (e.g., sterile distilled water or a buffer solution) to a known concentration.

-

Serial Dilutions: Serial twofold dilutions of the rufloxacin stock solution are prepared in CAMHB directly in the wells of the 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a suitable agar medium are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the serially diluted rufloxacin is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of rufloxacin that completely inhibits visible growth of the bacteria.

Agar Dilution Method for MIC Determination

The agar dilution method is another reference method for determining the MIC of an antibiotic.

a. Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Multipoint inoculator (optional)

b. Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: A stock solution of rufloxacin is prepared as described for the broth microdilution method. A series of agar plates are prepared, each containing a specific concentration of rufloxacin incorporated into the molten MHA before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to apply a standardized volume of inoculum from multiple bacterial strains onto each plate.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of rufloxacin that prevents the visible growth of the bacteria on the agar surface.

Visualizing Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates a generalized workflow for determining the in vitro susceptibility of bacteria to an antibiotic using the broth microdilution method.

Caption: Generalized workflow for MIC determination using broth microdilution.

Signaling Pathways and Logical Relationships

The primary mechanism of action of rufloxacin and other fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this inhibitory pathway.

In Vitro Activity of Rufloxacin Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Rufloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant gram-negative bacteria. The document details its mechanism of action, presents available quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation.

Mechanism of Action

Rufloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair. The primary targets in gram-negative bacteria are DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, Rufloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death. This concentration-dependent bactericidal activity is crucial for its efficacy in treating infections.

In Vitro Susceptibility Data

The in vitro activity of Rufloxacin has been evaluated against a variety of gram-negative clinical isolates. Generally, it demonstrates good activity against members of the Enterobacteriaceae family. However, its activity against non-fermenting gram-negative bacilli, such as Pseudomonas aeruginosa, is limited.

Table 1: In Vitro Activity of Rufloxacin Against Key Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Enterobacteriaceae | ||||

| Escherichia coli | Data not available | Data not available | Data not available | Data not available |

| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available |

| Proteus mirabilis | Data not available | Data not available | Data not available | Data not available |

| Enterobacter cloacae | Data not available | Data not available | Data not available | Data not available |

| Salmonella spp. | Data not available | Data not available | Data not available | Data not available |

| Shigella spp. | Data not available | Data not available | Data not available | Data not available |

| Citrobacter spp. | Data not available | Data not available | Data not available | Data not available |

| Serratia spp. | Data not available | Data not available | Data not available | Data not available |

| Other Gram-Negative Bacteria | ||||

| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available |

| Acinetobacter spp. | Data not available | Data not available | Data not available | Data not available |

| Aeromonas hydrophila | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The determination of in vitro susceptibility of gram-negative bacteria to Rufloxacin is primarily conducted using standardized methods such as broth microdilution and agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of Rufloxacin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of Rufloxacin that completely inhibits visible bacterial growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of Rufloxacin are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is recorded as the lowest concentration of Rufloxacin that prevents the growth of bacterial colonies.

Detailed Steps for Agar Dilution:

-

Preparation of Rufloxacin-Containing Agar Plates:

-

A stock solution of Rufloxacin is prepared in a suitable solvent.

-

A series of twofold dilutions of the stock solution are made.

-

Each dilution is added to molten Mueller-Hinton agar at 45-50°C to achieve the final desired concentrations.

-

The agar is poured into sterile petri dishes and allowed to solidify.

-

-

Inoculum Preparation:

-

A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

-

This suspension is further diluted to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot.

-

-

Inoculation and Incubation:

-

A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the agar plates.

-

The plates are incubated at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of Rufloxacin that completely inhibits the visible growth of the test organism.

-

Conclusion

Rufloxacin demonstrates significant in vitro activity against a broad range of gram-negative bacteria, particularly members of the Enterobacteriaceae. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a potent bactericidal effect. The standardized methods of broth microdilution and agar dilution are crucial for accurately determining its in vitro efficacy. Further research providing more detailed MIC50 and MIC90 values for a wider array of clinical isolates would be beneficial for a more comprehensive understanding of its activity spectrum.

References

- 1. Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of a new quinolone, rufloxacin, against nosocomial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rufloxacin (MF-934): in vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Rufloxacin hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rufloxacin hydrochloride, a fluoroquinolone antibiotic. It covers its chemical identity, physicochemical properties, synthesis, and mechanism of action, with a focus on the technical details relevant to research and development.

Chemical Identity and Properties

This compound is the hydrochloride salt of Rufloxacin, a synthetic fluoroquinolone antibacterial agent.[1]

CAS Number: 106017-08-7[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈FN₃O₃S · HCl | [2][3] |

| Molecular Weight | 399.9 g/mol | [2][4] |

| Appearance | Off-white to slightly yellow-green crystalline powder | [1][3] |

| Melting Point | 322-324 °C | [1][3] |

| Solubility | Soluble in water and DMSO (with heating/ultrasonication) | [1][2] |

| Purity | ≥98% | [2][3] |

Synthesis

The synthesis of this compound has been described in patent literature, involving a multi-step process. A general approach involves the reaction of a quinolone disulfide with a reducing agent, followed by cyclization, saponification, and finally isolation as the hydrochloride salt.[5]

A patented method outlines the following key transformations:

-

Reduction: A quinolone disulfide is reduced using agents such as sodium hydride or triphenylphosphine in the presence of an acid.[5]

-

Cyclization: The resulting mercaptan undergoes cyclization with a base in an organic solvent.[5]

-

Saponification and Isolation: The rufloxacin ester is then saponified, typically using hydrochloric acid, and this compound is isolated by precipitation, often with the addition of a solvent like acetone.[5]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[6]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[6]

By inhibiting these enzymes, this compound disrupts the normal processing of bacterial DNA, leading to an accumulation of DNA breaks and ultimately bacterial cell death.[6] This mechanism is characteristic of the fluoroquinolone class of antibiotics.[7]

Caption: Mechanism of action of this compound.

Experimental Protocols for Mechanism of Action Studies

The following outlines a general experimental workflow to investigate the inhibitory activity of this compound against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization and quantification of the inhibition.

Topoisomerase IV Decatenation/Cleavage Assay

This assay assesses the effect of the compound on the ability of topoisomerase IV to decatenate (unlink) interlinked DNA circles or to induce DNA cleavage.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA, topoisomerase IV enzyme, and an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the reaction at 37°C.

-

Reaction Termination and Protein Removal: Stop the reaction and remove the protein, often by adding SDS and proteinase K.

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. For decatenation, the conversion of catenated DNA to decatenated circular DNA is monitored. For cleavage assays, the formation of linear DNA from supercoiled plasmid is observed.

Caption: Experimental workflow for enzyme inhibition assays.

References

- 1. WO1995011907A1 - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]

- 2. US5731433A - Process for the preparation of rufloxacin and salts thereof - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on Synthesis of a New Tricyclic Fluoroquinolone this compound [jcpu.cpu.edu.cn]

- 7. Determination of rufloxacin, a new tricyclic fluoroquinolone in biological fluids using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - LKT Labs [lktlabs.com]

The Bactericidal Action of Rufloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin hydrochloride is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its primary application lies in the treatment of urinary tract infections (UTIs) and respiratory tract infections.[1] This technical guide provides an in-depth analysis of the bactericidal effect of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Bactericidal Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1] The primary targets of Rufloxacin, and fluoroquinolones in general, are DNA gyrase (topoisomerase II) and topoisomerase IV.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Rufloxacin binds to the gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the enzyme. This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

-

Inhibition of Topoisomerase IV: In several Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Rufloxacin prevents the proper segregation of newly replicated DNA, leading to a disruption of cell division and subsequent cell death.

The dual-targeting mechanism contributes to the potent bactericidal activity of Rufloxacin and can also play a role in mitigating the development of bacterial resistance. The bactericidal effect of Rufloxacin is typically concentration-dependent.

Mechanism of Action of this compound

Quantitative Assessment of Bactericidal Activity

The in vitro efficacy of this compound is quantified using several key parameters, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). For Rufloxacin, the MBC is often reported to be of the same magnitude as the MIC.[2]

In Vitro Susceptibility Data

While extensive quantitative data for this compound against a wide array of contemporary clinical isolates is limited in recent literature, historical data indicates its activity against common urinary and respiratory pathogens. For comparative purposes, MIC90 values for other relevant fluoroquinolones are also presented.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Key Urinary Pathogens

| Bacterial Species | Rufloxacin MIC Range (µg/mL) | Rufloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |

| Escherichia coli | 1 | - | ≤0.25 | ≤0.25 |

| Klebsiella pneumoniae | - | - | 0.5 | 0.5 |

| Proteus mirabilis | - | - | ≤0.25 | ≤0.25 |

| Pseudomonas aeruginosa | - | - | 1 | 2 |

| Staphylococcus aureus | - | - | 1 | 1 |

Table 2: In Vitro Activity of this compound and Comparator Fluoroquinolones against Key Respiratory Pathogens

| Bacterial Species | Rufloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) |

| Streptococcus pneumoniae | - | 2 | 1 | 0.25 |

| Haemophilus influenzae | - | ≤0.015 | ≤0.015 | 0.06 |

| Moraxella catarrhalis | - | ≤0.03 | 0.06 | 0.12 |

Note: Comprehensive MIC90 data for Rufloxacin against these respiratory pathogens is not widely available in recent publications. The tables highlight the need for contemporary surveillance studies on Rufloxacin's in vitro activity.

Experimental Protocols

The following sections detail the standardized methodologies for determining the bactericidal and inhibitory activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Broth Microdilution MIC Assay Workflow

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared from fresh bacterial colonies. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

-

Perform MIC Assay: An MIC test is performed as described above.

-

Subculturing: Following the incubation period of the MIC assay, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

-

Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton agar) that does not contain any antimicrobial agent.

-

Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Time-Kill Assay Experimental Workflow

Protocol:

-

Inoculum Preparation: A bacterial culture is grown to the logarithmic phase of growth and then diluted in fresh broth to a standardized starting concentration (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL).

-

Antibiotic Addition: this compound is added to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without any antibiotic is also included.

-

Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours) during incubation with shaking at 37°C, aliquots are removed from each culture.

-

Serial Dilution and Plating: The collected aliquots are serially diluted in a suitable diluent to neutralize the antibiotic, and then plated onto agar plates.

-

Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.

-

Data Analysis: The results are plotted as the logarithm of the viable count (log10 CFU/mL) against time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.

Conclusion

This compound is a bactericidal fluoroquinolone that effectively targets bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. While historical data supports its activity against a range of urinary and respiratory pathogens, there is a clear need for more comprehensive, contemporary in vitro susceptibility studies to provide current MIC and MBC data. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound's bactericidal efficacy, which is essential for informing its appropriate clinical use and for ongoing drug development efforts in the face of evolving bacterial resistance.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Rufloxacin hydrochloride analysis

An Optimized High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of Rufloxacin hydrochloride is presented for researchers, scientists, and professionals in drug development. This application note details a proposed method, drawing upon established analytical techniques for structurally similar fluoroquinolone compounds.

Introduction

This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides a detailed protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of other fluoroquinolones such as Ciprofloxacin and Norfloxacin.

Proposed HPLC Method

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters have been selected based on common practices for the analysis of similar fluoroquinolone compounds.

| Parameter | Recommended Condition |

| Instrument | High-Performance Liquid Chromatography system with UV Detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Buffer: Acetonitrile (e.g., 70:30 v/v). The buffer can be a phosphate or acetate buffer with a pH adjusted to the acidic range (e.g., pH 3.0) using an acid like orthophosphoric acid. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection Wavelength | UV detection at approximately 280 nm |

| Run Time | Approximately 10 minutes |

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Experimental Protocols

Preparation of Mobile Phase

-

Prepare the aqueous buffer component by dissolving the appropriate amount of buffer salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.

-

Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

-

Mix the prepared buffer with acetonitrile in the ratio of 70:30 (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solution

-

Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate to dissolve.

-

Make up the volume to 25 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 25 µg/mL) by diluting with the mobile phase.

Preparation of Sample Solution (from tablets)

-

Weigh and powder 20 tablets to get a homogenous mixture.

-

Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 25 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).

System Suitability

Before starting the analysis, the chromatographic system must meet certain performance criteria. Inject the standard solution five times and evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0 |

| Theoretical Plates | Not less than 2000 |

| Relative Standard Deviation (RSD) of peak areas | Not more than 2.0% |

Method Validation

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for Rufloxacin should be pure and well-resolved from any other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of different concentrations are prepared and injected. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies at different concentration levels (e.g., 80%, 100%, and 120%). | The mean recovery should be within 98-102%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The Relative Standard Deviation (RSD) should be not more than 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This can include changes in mobile phase composition, pH, flow rate, and column temperature. | The RSD of the results should be not more than 2.0%. |

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Method Validation Parameters

Caption: Relationship of HPLC method validation parameters.

Application Notes and Protocols for Rufloxacin Hydrochloride MIC Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin hydrochloride is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency, monitoring bacterial resistance, and guiding preclinical and clinical development.

These application notes provide a detailed experimental protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Published MIC Values for Rufloxacin

The following table summarizes previously reported MIC values of Rufloxacin against various bacterial species. This data can serve as a reference for selecting an appropriate concentration range for testing.

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 0.78 |

| Pseudomonas aeruginosa | 12.5 |

| Proteus morganii | 1.56 |

| Klebsiella pneumoniae | <0.39 |

| Enterobacter cloacae | <0.39 |

Data sourced from Cayman Chemical product information sheet.[4]

Quality Control (QC) Ranges for Fluoroquinolones

| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | Ciprofloxacin | 0.004 - 0.016 |

| Levofloxacin | 0.008 - 0.03 | |

| Pseudomonas aeruginosa ATCC® 27853 | Ciprofloxacin | 0.25 - 1 |

| Levofloxacin | 0.5 - 2 | |

| Staphylococcus aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 |

| Levofloxacin | 0.06 - 0.25 | |

| Enterococcus faecalis ATCC® 29212 | Ciprofloxacin | 0.25 - 1 |

| Levofloxacin | 0.25 - 2 |

Note: These ranges are for Ciprofloxacin and Levofloxacin and are intended as a reference. Each laboratory should validate its own results for this compound.

Experimental Protocols

This protocol details the broth microdilution method for determining the MIC of this compound. This method is widely used for its efficiency and conservation of reagents.

Materials

-

This compound powder (purity ≥98%)

-

Sterile deionized water or Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (clinical isolates or reference strains)

-

Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator (35 ± 2 °C)

-

Micropipettes and sterile tips

Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in water.[4]

-

Stock Solution Preparation (e.g., 1280 µg/mL):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in sterile deionized water to achieve the desired stock concentration. For example, to prepare 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in 10 mL of sterile deionized water.

-

Ensure complete dissolution, using a vortex mixer if necessary.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Store the stock solution in sterile, light-protected aliquots at -20°C or below for up to 3 months. Avoid repeated freeze-thaw cycles.

-

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the bacterial strain to be tested.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by a further 1:2 dilution in the plate, resulting in the final concentration.

Broth Microdilution Procedure

-

Plate Preparation:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of this compound to be tested (prepared from the stock solution in CAMHB) to the wells of the first column.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum (prepared in section 3.3) to each well, resulting in a final volume of 100 µL per well and the target inoculum of 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Growth Control: At least one well containing 100 µL of inoculated CAMHB without any antibiotic.

-

Sterility Control: At least one well containing 100 µL of uninoculated CAMHB.

-

-

Incubation:

-

Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Interpretation of Results

-

After incubation, examine the plate for bacterial growth. The sterility control well should show no growth (clear), and the growth control well should show distinct turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first clear well in the dilution series.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Testing

Caption: Broth microdilution workflow for MIC determination.

References

- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. szu.gov.cz [szu.gov.cz]

Application Notes: Preparation of Rufloxacin Hydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of Rufloxacin hydrochloride stock solutions for use in research and development. Rufloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, safety precautions, and step-by-step procedures for dissolving this compound in common laboratory solvents and ensuring the stability of the resulting stock solutions.

Physicochemical Properties

This compound is a light yellow to yellow crystalline solid.[2][3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Citations |

| Chemical Name | 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, monohydrochloride | [4][5] |

| Molecular Formula | C₁₇H₁₉ClFN₃O₃S | [2][6] |

| Molecular Weight | 399.87 g/mol | [2][6] |

| CAS Number | 106017-08-7 | [2][4] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility in Water | 2 mg/mL (5.00 mM); requires sonication | [2] |

| Solubility in DMSO | 0.0852 mg/mL (0.21 mM); requires sonication and warming | [2] |

| Purity | ≥98% | [5] |

Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Experimental Protocols

Required Materials and Equipment

-

This compound powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile deionized or Milli-Q water

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (water bath)

-

Warming plate or water bath (for DMSO)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Sterile, light-protectant cryovials for aliquoting

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

This compound is harmful if swallowed.[4]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[7][8]

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][8]

-

Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[6][7]

-

Wash hands thoroughly after handling.[4]

-

Refer to the Safety Data Sheet (SDS) for complete safety information before starting the procedure.[4][6][7]

Preparation of a 5 mM Aqueous Stock Solution

This protocol is based on the maximum reported solubility in water.[2]

-

Calculate the required mass: To prepare 10 mL of a 5 mM stock solution:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 5 mmol/L × 0.010 L × 399.87 g/mol = 1.999 mg

-

Therefore, weigh approximately 2.0 mg of this compound.

-

-

Weighing: Using an analytical balance, carefully weigh 2.0 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

-

Solvent Addition: Add 10 mL of sterile deionized or Milli-Q water to the conical tube.

-

Dissolution: Cap the tube tightly and vortex for 30-60 seconds. To fully dissolve the compound, place the tube in a sonicator water bath and sonicate until the solution is clear.[2] Visually inspect to ensure no solid particles remain.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube or directly into cryovials.[2] This step is crucial for applications requiring sterile conditions, such as cell culture.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protectant cryovials to prevent degradation from repeated freeze-thaw cycles.[2]

Preparation of a 0.2 mM DMSO Stock Solution

This protocol is based on the reported solubility in DMSO.[2] Note that the solubility in DMSO is significantly lower than in water.

-

Calculate the required mass: To prepare 10 mL of a 0.2 mM stock solution:

-

Mass (mg) = 0.2 mmol/L × 0.010 L × 399.87 g/mol = 0.799 mg

-

Therefore, weigh approximately 0.8 mg of this compound.

-

-

Weighing: Carefully weigh 0.8 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

-

Solvent Addition: Add 10 mL of anhydrous DMSO to the conical tube. It is recommended to use a fresh, unopened bottle of DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

-

Dissolution: Cap the tube tightly and vortex for 30-60 seconds. The dissolution requires both sonication and gentle warming.[2] Place the tube in a sonicator water bath and warm gently (e.g., to 37°C) until the solution is clear. Avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials suitable for DMSO.

Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

Table 2: Recommended Storage Conditions for Stock Solutions

| Storage Temperature | Shelf Life | Recommendations | Citation |

| -20°C | 1 month | Store in sealed, light-protectant vials away from moisture. | [2][6] |

| -80°C | 6 months | Store in sealed, light-protectant vials away from moisture. | [2][6] |

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[2] Aliquoting into single-use volumes is highly recommended.

-

Solid Compound: The solid this compound powder should be stored at 4°C, sealed away from moisture.[2][6] The stability of the solid is stated as ≥ 4 years when stored at -20°C.[5]

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 106017-08-7 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

In Vivo Efficacy of Rufloxacin Hydrochloride in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and detailed protocols for conducting in vivo efficacy studies of Rufloxacin hydrochloride in various murine infection models. Rufloxacin, a fluoroquinolone antibiotic, has demonstrated activity against a range of pathogens in preclinical studies.

Data Summary

Quantitative data from in vivo murine studies of this compound is limited in publicly available literature. The following tables summarize the available qualitative and comparative findings. For context, where available, data for the comparator fluoroquinolone, ciprofloxacin, is included.

Table 1: Efficacy of this compound in a Murine Systemic Infection Model

| Pathogen | Mouse Strain | This compound Dose | Comparator Drug and Dose | Outcome | Finding |

| Various Bacteria | Not Specified | Not Specified | Ciprofloxacin, Ofloxacin | Protective Effect | The protective effects of Rufloxacin in systemic infections in mice are reported to be lower than those of ciprofloxacin and ofloxacin[1]. |

Table 2: Efficacy of this compound in a Murine Intra-Abdominal Abscess Model

| Pathogen | Mouse Strain | This compound Dose | Comparator Drug and Dose | Outcome | Finding |

| Bacteroides fragilis | Not Specified | Not Specified | Ciprofloxacin | Modulation of TNF production | The therapeutic efficacy of rufloxacin was correlated with the modulation of tumor necrosis factor (TNF) production in infected animals[2]. |

Table 3: Efficacy of this compound in Murine Models of Other Infections

| Infection Model | Pathogen | Mouse Strain | This compound Dose | Outcome | Finding |

| Respiratory Infection (Rat Model) | Not Specified | Not Specified | Not Specified | Protective Effect | Protective effects are of the same order as ciprofloxacin and ofloxacin, likely due to its long half-life and high tissue concentrations[1]. |

| Subcutaneous Infection (Guinea Pig Model) | Not Specified | Not Specified | Not Specified | Protective Effect | Protective effects are of the same order as ciprofloxacin and ofloxacin[1]. |

Experimental Protocols

Detailed methodologies for key murine infection models relevant to the study of this compound are provided below.

Protocol 1: Murine Intra-Abdominal Abscess Model Induced by Bacteroides fragilis

This protocol is adapted from established methods for inducing intra-abdominal abscesses in mice to evaluate antimicrobial efficacy.

Objective: To assess the efficacy of this compound in reducing mortality and bacterial load in a murine model of intra-abdominal abscess caused by Bacteroides fragilis.

Materials:

-

Bacteroides fragilis strain (e.g., ATCC 25285)

-

Male Swiss-Webster mice (6-8 weeks old)

-

Brain Heart Infusion (BHI) broth and agar

-

Sterile saline

-

Sterile mouse fecal suspension (as an adjuvant)

-

This compound

-

Vehicle control (e.g., sterile water or saline)

-

Syringes and needles (25-gauge)

-

Surgical instruments for tissue collection

-

Stomacher or tissue homogenizer

Procedure:

-

Inoculum Preparation:

-

Culture Bacteroides fragilis anaerobically in BHI broth overnight at 37°C.

-

Harvest the bacterial cells by centrifugation, wash with sterile saline, and resuspend to a concentration of approximately 10⁸ colony-forming units (CFU)/mL.

-

Mix the bacterial suspension with an equal volume of sterile mouse fecal suspension.

-

-

Infection:

-

Inject each mouse intraperitoneally (IP) with 0.2 mL of the bacterial-fecal mixture.

-

-

Treatment:

-

Divide the infected mice into treatment and control groups.

-